molecular formula C31H29N5O7S B15188680 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))- CAS No. 143729-85-5

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)-, (2S-(2-alpha,5-alpha,6-beta(S*)))-

Cat. No.: B15188680
CAS No.: 143729-85-5
M. Wt: 615.7 g/mol
InChI Key: DRKKLXRADJWGPK-TXRIQHHCSA-N
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Preparation Methods

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- involves multiple steps. The synthetic route typically includes the formation of the bicyclic core structure followed by the introduction of various functional groups through a series of reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-((((((4-phenoxybenzoyl)hydrazono)acetyl)amino)phenylacetyl)amino)- stands out due to its unique structure and functional groups. Similar compounds include:

Properties

CAS No.

143729-85-5

Molecular Formula

C31H29N5O7S

Molecular Weight

615.7 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[[(2E)-2-[(4-phenoxybenzoyl)hydrazinylidene]acetyl]amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C31H29N5O7S/c1-31(2)25(30(41)42)36-28(40)24(29(36)44-31)34-27(39)23(18-9-5-3-6-10-18)33-22(37)17-32-35-26(38)19-13-15-21(16-14-19)43-20-11-7-4-8-12-20/h3-17,23-25,29H,1-2H3,(H,33,37)(H,34,39)(H,35,38)(H,41,42)/b32-17+/t23?,24-,25+,29-/m1/s1

InChI Key

DRKKLXRADJWGPK-TXRIQHHCSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)/C=N/NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C=NNC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)O)C

Origin of Product

United States

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